molecular formula C12H11BrN2O4 B5594226 5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione

5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione

Cat. No. B5594226
M. Wt: 327.13 g/mol
InChI Key: YRQVJAVICACGNS-XBXARRHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound in discussion is a derivative of imidazolidinedione, characterized by specific substituents that affect its molecular structure and properties. Although not directly studied, similar compounds have been synthesized and analyzed, providing a basis for understanding the chemical and physical nature of such molecules.

Synthesis Analysis

Similar compounds, such as 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione and various substituted benzylidene imidazolidinediones, are synthesized through catalytic hydrogenation or by condensation reactions. These methods highlight the chemical framework and functional group manipulations typical in producing related structures (Wessels, Schwan, & Pong, 1980); (Amorim, Brandão, Cavalcanti, Galdino, Pitta, & Luu-duc, 1992).

Molecular Structure Analysis

The structure of similar compounds typically involves coplanar rings and specific dihedral angles, contributing to their chemical behavior. For example, the structure analysis of 3-(4-Bromobenzyl)-5-(4-fluorobenzylidene)imidazolidine-2,4-dione shows coplanar arrangements and significant dihedral angles, which could be analogous to the structure of our compound of interest (Simone, Zukerman-Schpector, Pereira, Cuong, Pitta, Galdino, & Amorim, 1995).

Chemical Reactions and Properties

While specific reactions for 5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione aren't detailed, related compounds undergo reactions like bromination and condensation, leading to various derivatives with different chemical properties. These reactions are fundamental for modifying and understanding the chemical behavior of these molecules (Chun, 2008).

Physical Properties Analysis

The physical properties, including crystalline structure and hydrogen bonding, significantly affect the stability and intermolecular interactions of these compounds. For instance, studies show how hydrogen bonds and van der Waals interactions stabilize the crystal structures, which may be applicable to our compound's physical properties (Simone et al., 1995).

Mechanism of Action

The mechanism of action of “5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione” is not known. It’s possible that the compound could have biological activity, given the presence of the imidazolidinedione group, which is found in some pharmaceuticals .

Safety and Hazards

The safety and hazards associated with “5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-imidazolidinedione” are not known. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

(5E)-5-[(5-bromo-2,4-dimethoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN2O4/c1-18-9-5-10(19-2)7(13)3-6(9)4-8-11(16)15-12(17)14-8/h3-5H,1-2H3,(H2,14,15,16,17)/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQVJAVICACGNS-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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